molecular formula C12H16N2O2 B6247284 4-phenoxypiperidine-1-carboxamide CAS No. 2408962-74-1

4-phenoxypiperidine-1-carboxamide

カタログ番号: B6247284
CAS番号: 2408962-74-1
分子量: 220.3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenoxypiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring core that is substituted at the 1-position with a carboxamide group and at the 4-position with a phenoxy group. Piperidine derivatives are recognized as privileged structures in drug discovery due to their versatility and presence in biologically active molecules. Research into structurally related 4-phenylpiperidine compounds has shown that such scaffolds can exhibit significant therapeutic potential, particularly in the development of central nervous system (CNS) agents, including analgesics . Furthermore, analogous piperidine-1-carboxamide compounds are being actively investigated for their activity as positive allosteric modulators (PAMs) of specific serotonin receptors (e.g., the 5-HT2C receptor), a target relevant to neuropsychiatric and metabolic disorders such as obesity and substance use disorders . The specific research value of 4-Phenoxypiperidine-1-carboxamide may lie in its potential as a key synthetic intermediate or as a scaffold for the development of novel receptor modulators. Its molecular framework allows for further functionalization, making it a valuable building block for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in the pursuit of therapeutics for chronic diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

特性

CAS番号

2408962-74-1

分子式

C12H16N2O2

分子量

220.3

純度

95

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxypiperidine-1-carboxamide typically involves the reaction of piperidine with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with phenol in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 4-phenoxypiperidine-1-carboxamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

化学反応の分析

Types of Reactions: 4-Phenoxypiperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 4-phenoxypiperidine-1-carboxamide.

科学的研究の応用

4-Phenoxypiperidine-1-carboxamide has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which 4-phenoxypiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and molecular properties of 4-phenoxypiperidine-1-carboxamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Structural Features Reference
4-Phenoxypiperidine-1-carboxamide Phenoxy (C₆H₅O) at 4-position ~262.3 (est.) High lipophilicity due to aromatic phenoxy
N-(2,4-Dichlorobenzyl)-4-phenoxypiperidine-1-carboxamide 2,4-Dichlorobenzyl on carboxamide 387.86 Enhanced metabolic stability; halogenated
PF-04457845 Trifluoromethylpyridinyloxy group 455.43 Electron-withdrawing CF₃ group; pyridazine
BI605906 Thienopyridine-carboxamide with sulfonyl 432.51 Sulfonyl group for target affinity
4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride Amino group on piperidine; hydrochloride salt ~294.8 (est.) Improved solubility via ionic form

Key Observations :

  • Electron Effects : Trifluoromethyl groups (e.g., PF-04457845) improve binding affinity through electron-withdrawing effects .
  • Metabolic Stability : Halogenation (e.g., dichlorobenzyl in CAS: 950645-62-2) may reduce oxidative metabolism, extending half-life .
Pharmacokinetic Profiles
Compound Half-Life (t₁/₂) Volume of Distribution (Vd) Excretion Route Reference
4-Phenoxypiperidine-1-carboxamide Not reported Likely high (lipophilic) Renal (predicted)
DIC (Reference compound) 35–111 min Exceeds total-body water Renal (43% unchanged)
PF-04457845 Not reported Not reported Hepatic (sulfonyl group)

Insights :

  • The phenoxy derivative’s lipophilicity suggests a larger Vd, similar to DIC .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenoxypiperidine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or condensation of precursors like 4-phenoxypiperidine with carboxamide derivatives. Common reagents include activating agents (e.g., carbodiimides for amide bond formation) and catalysts like DMAP. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical for minimizing side reactions .
  • Optimization : Use HPLC to monitor intermediate purity and adjust stoichiometry to reduce byproducts .

Q. Which analytical techniques are most reliable for characterizing 4-phenoxypiperidine-1-carboxamide and its intermediates?

  • Primary Methods :

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming regioselectivity of substitutions (e.g., phenoxy group position) .
  • HPLC/MS : Validates molecular weight and detects impurities (<2% threshold for intermediates) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How does the compound’s reactivity differ under oxidative vs. reductive conditions?

  • Oxidation : The piperidine ring’s tertiary amine may form N-oxide derivatives with H₂O₂ or m-CPBA, altering solubility and bioavailability .
  • Reduction : LiAlH₄ can reduce amide groups to amines, but selectivity requires low temperatures (-78°C) to preserve the phenoxy moiety .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during amide bond formation in 4-phenoxypiperidine-1-carboxamide synthesis?

  • Analysis : Competing pathways, such as over-activation of carboxylic acids leading to dimerization, can be probed via LC-MS/MS. Computational modeling (DFT) predicts energy barriers for intermediates, guiding reagent selection (e.g., HOBt suppresses racemization) .
  • Resolution : Optimize coupling agents (e.g., EDCI over DCC) and use scavengers (e.g., trisamine) to quench excess activators .

Q. How can reaction parameters be optimized to scale up synthesis while maintaining enantiomeric purity?

  • Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
  • Catalyst Loading : Asymmetric catalysis (e.g., chiral Pd complexes) achieves >90% ee at 5 mol% loading .
    • Scale-Up Challenges : Control exothermic reactions using jacketed reactors and inline FTIR for real-time monitoring .

Q. What experimental strategies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • In Vitro Assays :

  • SPR/Biacore : Measures binding kinetics (KD) to targets like G-protein-coupled receptors .
  • Fluorescence Polarization : Quantifies inhibition of enzymatic activity (e.g., IC₅₀ for kinases) .
    • Structural Insights : Co-crystallization with target proteins (X-ray crystallography) reveals binding modes and guides SAR studies .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors and validate via orthogonal methods (e.g., ITC for binding affinity) .
  • Meta-Analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers and confirm trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。